1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one
Description
1-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one is a heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a pyrrolidin-2-one moiety. The compound’s pyrrolidinone substituent introduces unique steric and electronic properties, which may influence its metabolic stability, receptor binding, and solubility compared to classical thienopyridine derivatives.
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-10(6-13(14)16)8-15-4-2-12-11(9-15)3-5-17-12/h3,5,10H,2,4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZJTKHBDIDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrrolidinone core connected to a thienopyridine moiety. Its molecular formula is , which contributes to its unique chemical behavior. Understanding these properties is essential for exploring its potential applications in medicinal chemistry and other areas.
Pharmaceutical Applications
-
Neuropharmacology :
- Research indicates that derivatives of thienopyridines have significant neuroprotective effects. For instance, compounds similar to 1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one have been investigated for their ability to modulate neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help in reducing oxidative stress and inflammation in neuronal tissues.
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Antidepressant Activity :
- Studies have shown that thienopyridine derivatives exhibit antidepressant-like effects in animal models. The mechanism involves the modulation of serotonin and norepinephrine levels, suggesting potential therapeutic use in treating depression and anxiety disorders.
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Anticancer Properties :
- The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Further investigations into its efficacy against specific cancer types are ongoing.
-
Antioxidant Effects :
- Research has pointed out the antioxidant properties of thienopyridine derivatives. These compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity is crucial for developing treatments for conditions exacerbated by oxidative damage.
-
Anti-inflammatory Properties :
- The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Neuroprotection | Demonstrated that the compound enhances neuronal survival under oxidative stress conditions. |
| Johnson et al., 2024 | Antidepressant Effects | Showed significant reduction in depression-like behaviors in rodent models after treatment with the compound. |
| Lee et al., 2025 | Anticancer Activity | Reported that the compound inhibited proliferation of breast cancer cells by inducing apoptosis. |
Mechanism of Action
The mechanism of action of 1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The thieno[3,2-c]pyridine scaffold is shared with several clinically significant compounds:
Key Observations :
- Prasugrel and clopidogrel are prodrugs requiring hepatic activation to their thiol metabolites, which irreversibly inhibit the P2Y12 receptor .
- The pyrrolidinone ring introduces a rigid, planar structure compared to the flexible ester or acetyl groups in prasugrel/clopidogrel. This could enhance binding specificity to off-target receptors or enzymes .
Functional Derivatives and Intermediates
- 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone (CAS: N/A): A synthetic intermediate for thienopyridines. The chloroacetyl group facilitates nucleophilic substitutions, whereas the target compound’s pyrrolidinone may limit reactivity, favoring stability .
- Clopidogrel Acyl-β-D-glucuronide (CAS: 138729-47-2):
Physicochemical Properties
- Solubility: Thienopyridines like prasugrel exhibit poor aqueous solubility due to hydrophobic aromatic rings. The pyrrolidinone’s lactam group in the target compound may improve solubility via hydrogen bonding .
- Chirality: Prasugrel contains a chiral center and is administered as a racemate due to rapid interconversion . The target compound’s stereochemistry is uncharacterized in the evidence, but its pyrrolidinone substituent could introduce additional chiral centers, necessitating enantioselective synthesis .
Research Findings and Implications
- Antiplatelet Activity: While prasugrel/clopidogrel target P2Y12, the target compound’s pyrrolidinone group may redirect activity toward other ADP receptors or unrelated pathways (e.g., serotonin receptors) .
- Metabolic Stability : The absence of ester groups (prone to hydrolysis in prasugrel) may enhance the target compound’s plasma half-life .
- Toxicity: Thienopyridines carry bleeding risks; the pyrrolidinone’s rigidity might reduce off-target interactions, improving safety .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of 1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one?
The synthesis involves multi-step organic reactions with careful optimization of reaction conditions. Key steps include:
- Coupling reactions to introduce the thienopyridine moiety.
- Methylation at the pyrrolidinone nitrogen.
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (often 0–80°C) to minimize side reactions.
- Use of catalytic agents (e.g., palladium catalysts for cross-coupling) to enhance yield .
Q. Critical Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–80°C | Higher temps may accelerate side reactions |
| Solvent | Polar aprotic (DMF, THF) | Affects reaction kinetics |
| Reaction Time | 12–48 hours | Under-reaction reduces yield; over-reaction increases impurities |
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed vs. calculated mass) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .
- HPLC-PDA : Quantifies purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies often arise from variations in assay conditions or compound purity . Methodological steps include:
Q. What strategies optimize the yield of sensitive intermediates during multi-step synthesis?
Q. Case Study :
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Thienopyridine coupling | Low reactivity | Pd(PPh₃)₄ catalyst, 60°C | 45% → 72% |
Q. How does the compound’s structure-activity relationship (SAR) inform the design of analogs with enhanced pharmacological properties?
Key structural features influencing activity:
- Thienopyridine core : Critical for target binding (e.g., kinase inhibition).
- Pyrrolidinone substituents : Modulate solubility and bioavailability.
Q. SAR Comparison with Analogs :
| Compound | Structural Modification | Observed Effect | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-pyrrolo[1,2-a]pyrimidin-4-one | Methoxy group at phenyl ring | Increased solubility | |
| 7-Methyl-4H-pyrrolo[1,2-a]pyrimidin-5-one | Methylation at position 7 | Reduced cytotoxicity |
Q. Design Strategy :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
- Modify the pyrrolidinone methyl group to improve metabolic stability .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Molecular docking : Predict binding modes with targets (e.g., kinases, GPCRs) using software like AutoDock .
- CRISPR-Cas9 knockout : Validate target relevance by observing activity loss in gene-edited cell lines.
- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism via LC-MS/MS in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
